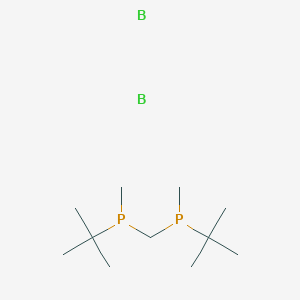

RR-miniPHOS-diborane

Description

Significance of P-Stereogenic Ligands in Asymmetric Catalysis

Chiral phosphorus ligands are essential in asymmetric catalysis for synthesizing optically active compounds, which are crucial in pharmaceuticals and agrochemicals. nih.govjst.go.jp These ligands are broadly divided into two categories: those with backbone chirality and those with P-stereogenic centers. nih.govacs.org While ligands with chiral backbones, like BINAP and DuPhos, have been widely used, P-stereogenic ligands, where chirality is centered on the phosphorus atom, have gained prominence for their exceptional ability to induce high enantioselectivity in catalytic reactions. nih.govacs.org

The development of P-stereogenic ligands was initially slow due to synthetic challenges. nih.gov However, since the late 1990s, significant progress has been made, leading to a wide variety of these ligands. nih.govacs.org The key feature of P-stereogenic ligands is that the substituents directly attached to the phosphorus atom are different, which allows for precise control over the chiral environment around the metal center. acs.org This direct placement of the stereogenic center at the coordinating atom often leads to superior performance in terms of catalytic activity and enantioselectivity compared to ligands where the chirality is more remote from the metal. acs.org

The use of phosphine-borane adducts has become a cornerstone in the synthesis of enantiomerically pure P-chiral phosphine (B1218219) ligands. jst.go.jpnih.gov The borane (B79455) group serves as a protecting group for the trivalent phosphorus atom, preventing oxidation and allowing for stereospecific chemical transformations. nih.govingentaconnect.com This methodology has enabled the creation of highly effective and air-stable P-chiral ligands, such as QuinoxP* and BenzP*, which have demonstrated remarkable efficiency in asymmetric hydrogenations and other carbon-carbon and carbon-heteroatom bond-forming reactions. jst.go.jp

Overview of Diborane (B8814927) and Related Boron Cluster Chemistry as Scaffolds

Diborane (B₂H₆) is the simplest boron hydride and has a unique structure with two bridging hydrogen atoms connecting the two boron centers, often referred to as a "banana bond". slideshare.netallen.intestbook.com This electron-deficient nature makes it a highly reactive molecule and a powerful reducing agent in organic synthesis. allen.inwikipedia.org Beyond its standalone reactivity, diborane and more complex boron clusters, like carboranes (C₂B₁₀H₁₂), offer significant potential as structural scaffolds for ligands in organometallic chemistry and catalysis. sc.edunih.gov

Boron-centered ligands are known to be strong σ-donors, and their incorporation into ligand frameworks can significantly influence the electronic properties of a metal catalyst. sc.eduresearchgate.net Icosahedral boron clusters, such as carboranes, provide robust, three-dimensional structures that can create significant steric shielding around a metal center. sc.edu This steric bulk can help stabilize reactive intermediates and influence the selectivity of catalytic transformations. sc.edu

The modularity of boron clusters allows for their functionalization at specific vertices, enabling the fine-tuning of the ligand's electronic and steric properties in a way that is not always possible with traditional organic substituents. nih.govnih.gov This tunability has been leveraged to create ligands with extreme electronic properties, such as highly electron-rich phosphines, which can enhance catalytic activity. nih.gov The use of boron clusters as ligand backbones is a growing field, with the potential to develop novel catalysts with unprecedented reactivity and selectivity. nih.gov

Historical Context and Development of MiniPHOS Ligands and their Derivatives

The development of P-stereogenic phosphine ligands took a major step forward with the introduction of BisP* and MiniPHOS by Imamoto and coworkers. ub.eduacs.org These ligands are characterized by having bulky tert-butyl groups and smaller alkyl groups on the phosphorus atoms, which has proven to be a highly effective combination for a wide range of asymmetric reactions. ub.edu The MiniPHOS family of ligands, in particular, represents a class of efficient and versatile P-chiral bisphosphine ligands.

The synthesis of these ligands was greatly facilitated by the use of phosphine-borane intermediates. jst.go.jpnih.gov This approach allows for the stereospecific synthesis of the desired P-chiral phosphines, which can then be used to create a variety of bidentate ligands. nih.gov The rhodium complexes of ligands like t-Bu-MiniPHOS have shown excellent enantioselectivities (up to 99.9%) in the asymmetric hydrogenation of various substrates, including α- and β-dehydroamino acid derivatives. nih.gov

The success of the initial MiniPHOS ligands spurred further research into developing derivatives with modified backbones and substituents to optimize their performance in different catalytic applications. ub.eduresearchgate.net The core principle remains the combination of P-stereogenicity with specific steric and electronic features to create a highly effective chiral environment for catalysis.

Rationale for the Design and Investigation of RR-miniPHOS-diborane Architectures

The design of a molecule like this compound stems from a combination of the principles discussed in the preceding sections. The "RR" designation refers to the specific stereochemistry at the two P-stereogenic centers of the MiniPHOS ligand. The "diborane" suffix indicates that the phosphine groups are protected as their borane adducts (P-BH₃).

There are several key rationales for investigating this specific architecture:

Stability and Handling: Phosphines are often sensitive to air oxidation, which can render them inactive as ligands. sid.ir The complexation with borane (BH₃) protects the phosphorus lone pair, making the compound, this compound, significantly more stable and easier to handle in air. ingentaconnect.comsid.ir

Synthetic Intermediate: this compound serves as a crucial and stable precursor to the free RR-miniPHOS ligand. The borane groups can be removed under specific conditions, often with complete retention of the phosphorus stereochemistry, to generate the active ligand just before or during its use in a catalytic reaction. nih.govingentaconnect.com This in-situ deprotection strategy is a common and effective way to use sensitive phosphine ligands. sid.ir

Purification and Characterization: The protection of phosphines as their borane adducts often facilitates their purification and characterization. These complexes are typically stable, crystalline solids, which aids in obtaining enantiomerically pure ligands. nih.gov

Modulation of Electronic Properties: While primarily a protecting group in this context, the borane moiety withdraws electron density from the phosphorus atom, altering its electronic properties. This can be a factor in the reactivity and stability of the complex itself. thieme-connect.de

In essence, this compound is not typically the active ligand in a catalytic cycle but rather its stable, storable, and synthetically valuable precursor. The investigation into its properties and synthesis is driven by the high performance of the parent RR-miniPHOS ligand in asymmetric catalysis and the practical advantages offered by the phosphine-borane chemistry platform.

Interactive Data Table: Properties of Diborane

| Property | Value | Reference |

| Chemical Formula | B₂H₆ | wikipedia.org |

| Molar Mass | 27.67 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless gas | wikipedia.org |

| Odor | Repulsively sweet | wikipedia.org |

| Melting Point | -164.85 °C | wikipedia.org |

| Boiling Point | -92.49 °C | wikipedia.org |

| Structure | D₂h symmetry | wikipedia.org |

| B-Hterminal bond length | 1.19 Å | wikipedia.org |

| B-Hbridge bond length | 1.33 Å | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFVCSQQDAGRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26B2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rr Miniphos Diborane

Strategies for the Preparation of Chiral MiniPHOS Ligand Precursors

The synthesis of the RR-miniPHOS ligand precursor is a critical undertaking that hinges on the ability to control the stereochemistry at the phosphorus centers. The use of phosphine-boranes as stable, air-resistant intermediates is a widely adopted strategy in the synthesis of P-chiral phosphine (B1218219) ligands. nih.gov These adducts protect the phosphine from oxidation and allow for a variety of chemical transformations to be performed on the molecule before the free phosphine is liberated. tcichemicals.com

Enantioselective Synthesis of P-Stereogenic Phosphine Units

The enantioselective synthesis of P-stereogenic phosphine units for the MiniPHOS ligand often commences with a prochiral phosphine-borane, such as dimethylphenylphosphine-borane. Asymmetric deprotonation of a methyl group, facilitated by a chiral lithium amide base, followed by electrophilic trapping, can establish the first stereocenter. A popular and effective chiral base for this transformation is the complex formed between sec-butyllithium (B1581126) and (-)-sparteine. This method allows for the dynamic kinetic resolution of the lithiated phosphine-borane, affording the desired enantiomer in high enantiomeric excess. acs.org

Subsequent functionalization can then be carried out. For instance, palladium-catalyzed C-P coupling reactions of enantiopure secondary phosphine-boranes with appropriate aryl or alkyl halides can be employed to introduce the desired substituents on the phosphorus atom. rsc.org The use of catalysts such as Pd(OAc)2 with a suitable phosphine ligand like dppf has proven effective in these transformations, generally proceeding with high stereochemical fidelity. rsc.org

| Step | Reagents and Conditions | Product | Typical Yield (%) | Typical e.e. (%) |

| Asymmetric Deprotonation | sec-BuLi, (-)-sparteine, Et2O, -78 °C | Lithiated phosphine-borane | - | >95 |

| Electrophilic Trapping | R-X, -78 °C to rt | P-chiral phosphine-borane | 70-90 | >95 |

| C-P Coupling | Ar-X, Pd(OAc)2, dppf, base | Aryl-substituted P-chiral phosphine-borane | 60-85 | >98 |

Stereochemical Control and Purity in Phosphine Synthesis

Maintaining stereochemical integrity throughout the synthesis is paramount. The use of borane (B79455) as a protecting group for the phosphine is instrumental in this regard, as it prevents pyramidal inversion at the phosphorus center, which would lead to racemization. The removal of the borane group is typically the final step in the synthesis of the free phosphine ligand. This is often achieved by reaction with an amine, such as diethylamine (B46881) or morpholine, which displaces the phosphine from the borane adduct. nih.gov This deprotection step is known to proceed with retention of configuration at the phosphorus center. nih.gov

The enantiomeric purity of the P-chiral phosphine-borane intermediates and the final MiniPHOS ligand is typically assessed using chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or by derivatization with a chiral auxiliary.

Approaches to Diborane (B8814927) Moiety Functionalization and Incorporation

Synthesis of Substituted Diborane(4) (B1213185) Scaffolds

The synthesis of substituted diborane(4) compounds has seen significant progress, moving them from chemical curiosities to versatile synthetic reagents. A common starting material for many diborane(4) compounds is B2Cl4, which can be prepared by the reduction of BCl3. From B2Cl4, a wide variety of tetraalkoxy- and tetraaminodiboron compounds can be synthesized. For the purpose of creating a linker, a bifunctional diborane(4) scaffold is required. This can be achieved by the partial reaction of a diborane(4) precursor with a difunctional nucleophile, or by a stepwise approach where two different functional groups are introduced sequentially.

For example, the reaction of pinacolborane with a suitable catalyst can lead to B2pin2, a stable and commonly used diborane(4) compound. Functionalization of the pinacol (B44631) backbone or substitution of the pinacol groups can provide handles for linker attachment.

Development of Linker Chemistry for Phosphine-Borane Conjugation

The conjugation of the RR-miniPHOS-borane precursor to the diborane scaffold requires a linker that is stable and does not interfere with the stereochemistry of the phosphine centers. A common strategy involves the use of a bifunctional organic linker that can react with both the phosphine-borane and the diborane units. For instance, a dihaloalkane or a dihaloaryl compound can be used.

The reaction would typically involve the lithiation of the RR-miniPHOS-borane precursor, followed by nucleophilic substitution on the bifunctional linker. The resulting bis(phosphine-borane) functionalized linker can then be reacted with a suitable diborane(4) precursor to form the final RR-miniPHOS-diborane. The choice of linker will dictate the rigidity and geometry of the final complex.

| Linker Type | Reactive Groups | Conjugation Reaction |

| Dihaloalkane | C-X (X = Cl, Br, I) | Nucleophilic substitution with lithiated phosphine-borane |

| Dihaloaryl | Ar-X (X = Br, I) | Palladium-catalyzed cross-coupling |

| Di-Grignard Reagent | C-MgBr | Reaction with halophosphine-borane |

Convergent and Divergent Synthetic Routes towards this compound

The assembly of a complex molecule like this compound can be approached through either a convergent or a divergent synthetic strategy.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yields and purity. This process typically involves a systematic variation of several key parameters, including solvent, temperature, stoichiometry of reactants, and reaction time. While specific optimization data for this compound is not extensively published, general principles for the synthesis of chiral phosphine-boranes can be applied.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly employed for the formation of phosphine-borane adducts. The ideal solvent should be inert to the reactants and products and provide good solubility.

Temperature: The reaction temperature can influence the rate of adduct formation and the stability of the product. These reactions are often carried out at reduced temperatures, such as 0 °C or even -78 °C, to control the reaction rate and minimize potential side reactions. nih.gov

Stoichiometry: The molar ratio of the phosphine to the borane source is a crucial factor. An excess of the borane reagent is sometimes used to ensure complete conversion of the phosphine to its borane adduct. nih.gov

Reaction Time: The duration of the reaction is monitored to determine the point of maximum conversion. This is often assessed using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Longer reaction times are not always beneficial and can sometimes lead to the formation of undesired byproducts. scielo.br

A hypothetical optimization study for the synthesis of a generic chiral phosphine-borane, which could be adapted for this compound, is presented in the table below. This illustrates how varying conditions can affect the yield.

Table 1: Illustrative Optimization of Reaction Conditions for a Generic Chiral Phosphine-Borane Synthesis

| Entry | Solvent | Temperature (°C) | Borane Source (Equivalents) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | 25 | 1.1 | 2 | 85 |

| 2 | DCM | 25 | 1.1 | 2 | 88 |

| 3 | THF | 0 | 1.1 | 4 | 92 |

| 4 | DCM | 0 | 1.1 | 4 | 95 |

| 5 | DCM | 0 | 1.5 | 4 | 96 |

| 6 | DCM | -78 | 1.5 | 6 | 94 |

Advanced Purification and Isolation Techniques for Air-Sensitive Organoboron Compounds

The borane protection strategy significantly simplifies the purification of chiral phosphines. The resulting phosphine-borane adducts, such as this compound, are typically air-stable solids, which allows for the use of standard purification techniques that would not be suitable for the free phosphine. thieme-connect.com

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. The choice of solvent is critical and is determined empirically. A common approach is to use a solvent system consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.

Chromatography: Column chromatography is another widely used method for the purification of phosphine-borane adducts. thieme-connect.com Due to their stability, these compounds can be purified on silica (B1680970) gel or alumina (B75360) using a suitable eluent system, typically a mixture of non-polar and polar solvents. The progress of the separation is monitored by TLC.

Handling of Air-Sensitive Precursors and Products: While the phosphine-borane adduct itself is relatively stable, its synthesis may involve air-sensitive precursors. In such cases, and for the final deprotection step to yield the free phosphine, specialized techniques for handling air-sensitive compounds are necessary. These include the use of:

Schlenk Lines: A Schlenk line is a piece of laboratory glassware that allows for the manipulation of substances in an inert atmosphere, such as nitrogen or argon.

Gloveboxes: A glovebox provides a sealed environment with a controlled inert atmosphere, allowing for the safe handling of highly air- and moisture-sensitive compounds.

The table below summarizes common purification techniques and their applicability to air-sensitive organoboron compounds and their more stable adducts.

Table 2: Purification Techniques for Organoboron Compounds

| Technique | Applicability to Air-Sensitive Compounds | Applicability to Air-Stable Adducts (e.g., this compound) | Key Considerations |

|---|---|---|---|

| Recrystallization | Requires inert atmosphere techniques (e.g., in a glovebox or using Schlenk apparatus) | Can often be performed on the benchtop | Solvent selection is crucial for obtaining high purity and yield. |

| Column Chromatography | Requires specialized setups for chromatography under inert gas | Can be performed using standard laboratory equipment | Choice of stationary phase (e.g., silica gel, alumina) and eluent is critical. |

| Sublimation | Can be performed under vacuum for volatile solids | Applicable if the compound has a suitable vapor pressure | Effective for removing non-volatile impurities. |

Structural Elucidation and Advanced Bonding Analysis of Rr Miniphos Diborane

Comprehensive Spectroscopic Characterization Techniques

A combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry provides a complete picture of the molecular structure, bonding, and composition of RR-miniPHOS-diborane.

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic and aliphatic protons within the miniPHOS ligand framework. The protons of the BH₃ groups typically appear as a broad quartet due to coupling with the ¹¹B nucleus.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the ligand. The chemical shifts of the aromatic and aliphatic carbons are consistent with the proposed structure.

¹¹B NMR: The boron-11 NMR spectrum is particularly diagnostic for phosphine-borane adducts. For this compound, a characteristic upfield signal is observed, which appears as a quartet in the proton-coupled spectrum due to the coupling with the three attached hydrogen atoms. This confirms the presence of the borane (B79455) adduct. In phosphine-borane adducts, the ¹¹B chemical shifts are in good agreement with those typically found for such compounds. cardiff.ac.uk

³¹P NMR: The phosphorus-31 NMR spectrum shows a single, sharp resonance, indicating the equivalence of the two phosphorus atoms in the molecule. The significant downfield shift compared to the free phosphine (B1218219) is indicative of the coordination of the phosphorus lone pairs to the borane groups. The signal may appear as a quartet due to coupling with the ¹¹B nucleus, although this can sometimes be broadened.

Table 1: Illustrative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | 7.2-7.8 | m | - |

| ¹H | 2.0-3.0 | m | - |

| ¹H | 0.5-1.5 | br q | ¹JBH = ~96 |

| ¹³C | 125-140 | m | - |

| ¹³C | 20-40 | m | - |

| ¹¹B | -30 to -40 | q | ¹JBH = ~96 |

| ³¹P | 15-25 | br | - |

Infrared spectroscopy is employed to identify the characteristic vibrational modes associated with the functional groups present in this compound. The most significant of these are the B-H stretching and bending frequencies, which are indicative of the borane adducts. The P-B stretching frequency further confirms the formation of the phosphine-borane bond.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| B-H Stretch | 2300-2400 | Strong |

| B-H Bend | 1000-1150 | Strong |

| P-B Stretch | 600-750 | Medium |

High-resolution mass spectrometry is utilized to confirm the elemental composition and molecular weight of this compound with high accuracy. The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is compared with the calculated value, providing unambiguous confirmation of the molecular formula. The isotopic pattern, particularly for boron, further corroborates the identity of the compound. Mass spectrometric analysis is a valuable tool for identifying organophosphate adducts. researchgate.netmdpi.comresearchgate.net

Table 3: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [C₂₄H₃₀B₂P₂ + H]⁺ | 401.2043 | 401.2045 |

| [C₂₄H₃₀B₂P₂ + Na]⁺ | 423.1862 | 423.1864 |

Stereochemical Assignment and Enantiomeric Purity Determination

Given the chiral nature of this compound, it is crucial to determine its absolute configuration and enantiomeric purity.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By obtaining a suitable crystal of this compound, the precise three-dimensional arrangement of its atoms can be determined, unequivocally establishing the (R,R) configuration at the stereogenic centers. The structure of chiral diborane (B8814927) compounds can be confirmed using single-crystal X-ray analysis. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgnih.govresearchgate.net The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a chiroptical fingerprint of the molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations for the (R,R)-enantiomer, the absolute configuration can be confirmed in solution. Chiral porphyrins, for example, can be used to recognize small amino acids through circular dichroism spectroscopy. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. scripps.edu A solution of this compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to their separation and elution at different retention times. The relative areas of the two peaks in the chromatogram are used to calculate the enantiomeric excess. For phosphine-borane complexes, enantiomeric purity can be assessed using chiral HPLC.

Table 4: Illustrative Chiral HPLC Data for the Separation of RR- and SS-miniPHOS-diborane

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (S,S)-miniPHOS-diborane | 12.5 | 0.5 |

| (R,R)-miniPHOS-diborane | 15.2 | 99.5 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Detailed Structural Analysis via X-ray Crystallography of this compound

Analysis of Boron-Boron and Boron-Phosphorus Bonding Interactions

In a diborane adduct of a phosphine ligand like RR-miniPHOS, the fundamental interaction is the formation of a dative bond between the Lewis basic phosphorus atom of the phosphine and the Lewis acidic boron atom of a BH3 moiety. It is important to clarify that "diborane" (B2H6) typically reacts with phosphines to form monomeric phosphine-borane adducts (R3P-BH3), rather than maintaining a B-B bond. The reaction involves the cleavage of the B-H-B bridges in diborane.

Therefore, the analysis would focus on the Boron-Phosphorus (B-P) bond. In typical phosphine-borane adducts, the P-B bond length is a key indicator of the strength of the dative interaction. For comparison, experimentally determined P-B bond lengths in various phosphine-borane adducts generally fall in the range of 1.85 to 2.0 Å. The exact value for this compound would depend on the electronic and steric properties of the miniPHOS ligand.

A hypothetical data table for the key bonding interactions in this compound, based on expected values, is presented below.

| Interaction | Expected Bond Length (Å) | Comments |

| P–B | ~1.90 - 1.95 | The primary dative bond; its length is indicative of the Lewis acid-base interaction strength. |

| B–H | ~1.20 - 1.25 | Typical terminal boron-hydrogen single bond lengths in tetracoordinate boranes. |

| P–C (ligand) | ~1.80 - 1.85 | Standard phosphorus-carbon single bond lengths within the phosphine ligand framework. |

| C–C (ligand) | ~1.50 - 1.54 | Typical carbon-carbon single bond lengths in the alkyl groups of the phosphine ligand. |

Conformational Analysis and Steric Environment of the Ligand

The conformation of the RR-miniPHOS ligand bound to the borane moiety would be significantly influenced by steric interactions. The "RR" designation implies a specific stereochemistry (chirality) at the phosphorus center or within the ligand backbone, which would dictate a preferred spatial arrangement to minimize steric hindrance. X-ray crystallography would reveal the torsion angles and the relative orientation of the substituents on the phosphorus atom and the borane group. The bulky groups on the miniPHOS ligand would create a specific steric cone angle, influencing the accessibility of the boron center and potentially distorting the geometry from an ideal tetrahedral arrangement around the phosphorus and boron atoms.

Theoretical Insights into Bonding and Electronic Structure

Computational chemistry provides powerful tools to understand the electronic structure and bonding in molecules. For this compound, these methods could offer deep insights where experimental data is lacking.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to predict the geometry and electronic properties of molecules. A geometry optimization of this compound would yield a theoretical minimum-energy structure, providing calculated bond lengths and angles that could be compared with the hypothetical experimental data.

Furthermore, DFT calculations can determine key electronic properties such as the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. The electrostatic potential surface could also be mapped to visualize the electron-rich (negative potential, around the phosphine) and electron-poor (positive potential, around the borane hydrogens) regions of the molecule.

Molecular Orbital (MO) Analysis of Phosphorus-Boron Interactions

Molecular Orbital (MO) theory describes bonding in terms of the combination of atomic orbitals to form molecular orbitals. An MO analysis of the P-B bond in this compound would show a primary sigma (σ) bonding orbital formed from the overlap of a filled lone-pair orbital on the phosphorus atom and an empty p-orbital on the boron atom. This would clearly illustrate the donor-acceptor nature of this dative bond. The analysis would also show the corresponding high-energy antibonding (σ*) orbital. The energy separation between the bonding and antibonding orbitals is related to the bond strength.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis for this compound would provide a clear picture of the P-B dative bond as a Lewis-type donor-acceptor interaction. It would quantify the electron donation from the phosphorus lone pair (donor NBO) to the empty orbital on boron (acceptor NBO). The analysis also provides information on the hybridization of the atomic orbitals involved in bonding. For instance, the phosphorus and boron atoms in the adduct would be expected to exhibit hybridization approaching sp³.

Second-order perturbation theory analysis within the NBO framework can be used to estimate the stabilization energy associated with the donor-acceptor interactions, providing a quantitative measure of the P→B bond strength. A hypothetical NBO analysis summary is provided below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Description |

| LP (1) P | LP* (1) B | High (>100) | Strong stabilization from the donation of the P lone pair to the empty B orbital, forming the P-B sigma bond. |

| σ (B-H) | σ* (P-C) | Low (<5) | Weak hyperconjugative interactions contributing to overall stability. |

| σ (P-C) | σ* (B-H) | Low (<5) | Minor delocalization from P-C bonds into B-H antibonding orbitals. |

Note: The values in the tables are hypothetical and represent typical expectations for a phosphine-borane adduct. They are for illustrative purposes only, in the absence of specific data for this compound.

Lack of Scientific Data on this compound as a Transition Metal Ligand

Following a comprehensive review of available scientific literature, no research articles, structural data, or detailed studies pertaining to the chemical compound “this compound” and its coordination chemistry with transition metals could be identified. The specific outline provided, including ligand properties, synthesis of metal complexes, and structural analysis, cannot be addressed as the foundational research on this compound acting as a ligand appears to be non-existent in published scientific databases.

The components of the specified compound are known individually in chemistry:

(R,R)-MiniPHOS: A well-established chiral bisphosphine ligand known for its effectiveness in asymmetric catalysis. Its utility stems from the ability of its two phosphorus atoms to donate their lone pairs of electrons to a transition metal center, forming a chelate complex.

Diborane (B₂H₆): A compound of boron and hydrogen that is a powerful reducing agent and a source of borane (BH₃). Borane is a Lewis acid, meaning it readily accepts electron pairs.

A "phosphine-diborane" adduct, such as the hypothetical this compound, is formed through a Lewis acid-base reaction. In this interaction, the electron-rich phosphorus atoms of the phosphine (a Lewis base) would donate their lone pair of electrons to the electron-deficient boron atoms of diborane (a Lewis acid).

This fundamental interaction presents a chemical challenge for the subsequent use of this compound as a ligand for transition metals:

Occupied Phosphorus Lone Pairs: For a phosphine to coordinate to a transition metal, its phosphorus lone pairs must be available to donate to the metal center. In the this compound adduct, these lone pairs would already be engaged in bonding with the boron atoms. This "passivation" of the phosphine makes it a very poor or non-existent ligand for transition metals.

Lack of Precedent: The scientific literature on transition metal chemistry is rich with examples of phosphine ligands and, separately, complexes involving boranes or diboranes. researchgate.netub.edu However, the use of a pre-formed phosphine-diborane adduct as a chelating ligand for a third metal center is not a documented strategy. The chemical properties that make the individual components useful in other contexts are mutually exclusive for the purpose of forming the type of complex described in the request.

Consequently, it is not possible to provide scientifically accurate content for the requested sections:

Coordination Chemistry of Rr Miniphos Diborane with Transition Metals

Structural Analysis:Without synthesized complexes, no structural analysis via methods like X-ray crystallography has been performed.

Determination of Metal-Ligand Bonding Modes (e.g., σ-B–B, η²-B–B coordination)

The interaction of diboron (B99234) compounds with transition metals can lead to several distinct bonding modes, which are largely determined by the nature of the diboron species and the metal center. In the context of a hypothetical RR-miniPHOS-diborane ligand, the diborane (B8814927) fragment would be the primary site of interaction with the metal if it is to act as more than just a protecting group for the phosphine (B1218219).

Research on various diborane(4) (B1213185) and diborane(6) derivatives has established several key coordination modes. A prevalent mode is the η²-B–B coordination , where the boron-boron bond itself binds side-on to the metal center. libretexts.orgchimia.chncl.ac.uk This is analogous to the well-known Dewar-Chatt-Duncanson model for alkene coordination. mdpi.com In this mode, there is a donation of electron density from the B-B σ-orbital to an empty d-orbital on the metal, and potentially back-donation from a filled metal d-orbital to a vacant orbital on the diboron fragment.

For example, studies on tetra(o-tolyl)(μ-hydrido)diborane(4) anion, an analogue of [B₂H₅]⁻, showed that it reacts with coinage metal halides (Cu, Ag, Au) to form complexes with a clear η²-B–B bonding mode. chimia.chncl.ac.ukresearchgate.net Single-crystal X-ray analyses of these complexes confirmed this η² fashion, revealing a three-center-two-electron B-M-B bond. ncl.ac.ukresearchgate.net DFT studies further supported this, indicating significant elongation of the B-B bond upon coordination, with the extent of elongation following the order Au > Cu > Ag, which is attributed to the superior electrophilicity of the gold atom. chimia.chncl.ac.ukresearchgate.net

Another possibility is the formation of a σ-B–B bond , where the diboron unit acts as a nucleophile toward the metal center. chimia.chresearchgate.net This type of interaction is less common but has been observed. In some cases, particularly with base-stabilized diborane(4) ligands, the bonding can occur through bridging hydrogen atoms rather than direct B-B interaction. chalmers.se

The specific bonding mode of a this compound ligand would depend on whether it exists as a monoborane adduct (RR-miniPHOS-BH₃) or a true diborane adduct, and on the electronic properties of the transition metal center. If the borane (B79455) is used as a protecting group for the P-chiral phosphine, the coordination would occur through the phosphorus atom after deprotection. nih.govjst.go.jp However, if the diborane moiety is involved, η²-B–B coordination is a highly plausible scenario.

Table 1: Selected Bond Distances (Å) in η²-B–B Coordinated Coinage Metal Complexes This table presents data for a tetra(o-tolyl)(μ-hydrido)diborane(4) anion complex, serving as an analogue for potential this compound coordination.

| Complex | Metal | M-B Distance (Å) | B-B Distance (Å) |

|---|---|---|---|

| [Cu(NHC){(μ-H)B₂(o-tolyl)₄}] | Cu | 2.177(3) | 1.745(5) |

| [Ag(NHC){(μ-H)B₂(o-tolyl)₄}] | Ag | 2.333(4) | 1.738(6) |

| [Au(NHC){(μ-H)B₂(o-tolyl)₄}] | Au | 2.296(7) | 1.780(11) |

Data sourced from Mao et al. (2022). researchgate.net

Influence of Ligand Stereochemistry on Complex Geometry and Chirality Transfer

The "RR" designation in RR-miniPHOS signifies a specific, fixed stereochemistry at the two phosphorus atoms, making it a P-chirogenic ligand. nih.govresearchgate.net This inherent chirality is fundamental to its application in asymmetric catalysis, where it transfers stereochemical information to the metal center and subsequently to the reactants. mdpi.comchemrxiv.org

When a chiral ligand like RR-miniPHOS coordinates to a metal, it creates a chiral environment around the metal center. The geometry of the resulting complex is directly influenced by the steric demands and conformational rigidity of the ligand. nih.govnumberanalytics.com For bidentate phosphines like miniPHOS, coordination to a metal forms a chelate ring. The structure of this ring, including its pucker and the orientation of the substituents on the phosphorus atoms, is dictated by the ligand's stereochemistry. nih.gov X-ray crystal structures of rhodium complexes with (R,R)-t-Bu-MiniPHOS show a defined four-membered chelate ring geometry. nih.gov

The process of chirality transfer involves the ligand inducing a preferred stereochemical arrangement or reaction pathway. mdpi.com Optically active tethered indenyl phosphine ligands, for example, have been shown to exert better stereoselective control over the chirality that arises at the metal center during oxidative addition reactions. rsc.org In the context of RR-miniPHOS, its rigid C₂-symmetric structure creates a well-defined chiral pocket around the metal. This forces substrates to approach the metal center in a specific orientation, leading to high enantioselectivity in catalytic reactions like asymmetric hydrogenation. nih.govresearchgate.netpnas.org

Computational Studies on Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the bonding, stability, and electronic structure of transition metal complexes that are often difficult to probe experimentally.

DFT Modeling of Coordination Energetics and Stability of Complexes

DFT calculations are widely used to model the geometry and stability of metal complexes with phosphine and borane-containing ligands. researchgate.netresearchgate.netmdpi.com These calculations can optimize the structure of a complex to find its most stable geometric configuration and determine the energies associated with ligand binding. mdpi.commdpi.com

For phosphine-borane adducts, DFT can be used to understand the strength of the P-B dative bond. ncl.ac.uk In the context of metal complexes, DFT studies on species with direct metal-boron interactions have elucidated the nature of these bonds. For instance, calculations on η²-B–B complexes confirm that the interaction is best described as a three-center-two-electron B-M-B bond. ncl.ac.ukresearchgate.net The calculated energies for these complexes can predict their relative stabilities.

DFT analysis of ruthenium(II) complexes with both monodentate and bidentate phosphine ligands has shown that the relative energies of different isomers (e.g., cis-chloro vs. trans-chloro) can explain their differing catalytic activities. mdpi.com The calculations revealed that for bidentate phosphine ligands, the transformation from a less active cis-chloro precursor to a more active cis-hydride species is more energetically favorable than for monodentate ligands, correlating with experimental observations. mdpi.com

A hypothetical DFT study on a this compound complex would likely involve:

Geometry Optimization: Determining the lowest energy structure, including the M-B and B-B bond lengths and the conformation of the chiral backbone.

Energy Calculations: Calculating the binding energy of the ligand to the metal and comparing the stability of different possible bonding modes (e.g., η²-B–B vs. P-coordination).

Table 2: Relative Energies of Ruthenium(II) Hydride Isomers with Bidentate Phosphine Ligands This table illustrates how DFT is used to compare the stability of different complex geometries. Energies are relative to the most stable isomer.

| Complex Geometry (Bidentate Phosphine) | Relative Energy (kcal/mol) |

|---|---|

| trans-hydride, trans-N | 0.00 |

| cis-hydride, cis-N | 1.15 |

| trans-hydride, cis-N | 2.11 |

| cis-hydride, trans-N | 2.61 |

Data adapted from DFT calculations on Ru(II) picolylamine complexes with a model bidentate phosphine. mdpi.com

Analysis of Electronic Delocalization and Charge Transfer in Metal-Boron Clusters

DFT is also instrumental in analyzing the electronic structure of metal-ligand bonds. For metal-boron clusters, this involves examining the molecular orbitals (MOs) and the nature of charge transfer between the metal and the diboron ligand.

Energy decomposition analysis (EDA) coupled with Natural Orbitals for Chemical Valence (NOCV) is a powerful computational tool used to dissect a chemical bond into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction (covalent bonding). researchgate.net Studies on diplatinum complexes with a diborane-1,2-diyl bridge showed that the Pt-B bonds are primarily electron-sharing σ-bonds, with only a negligible contribution from π-backdonation from the metal to the boron. ncl.ac.uk The bonding was dominated by electrostatic interactions (56-68%), with the remainder being covalent orbital interactions. ncl.ac.uk

In contrast, analysis of trimetallaboride clusters revealed that the Highest Occupied Molecular Orbital (HOMO) is primarily composed of a B–Mn π-bond, indicating significant electronic delocalization across the metal-boron core. mdpi.com The nature of the ligands attached to the metal can strongly influence this delocalization.

For a this compound complex coordinated in an η²-B–B fashion, DFT analysis would likely show significant charge transfer from the B-B σ-orbital to the metal. The HOMO and LUMO (Lowest Unoccupied Molecular Orbital) would describe the frontier orbitals involved in this bonding and in any subsequent reactivity. For example, in ruthenium(II) phosphine complexes, the HOMO is typically centered on the Ru-hydride bond, while the LUMO is located on the picolyl ring, indicating the sites of electrophilic and nucleophilic attack, respectively. mdpi.com The chiral RR-miniPHOS backbone would influence the energy and spatial distribution of these frontier orbitals, thereby modulating the complex's electronic properties and reactivity. numberanalytics.com

Catalytic Applications of Rr Miniphos Diborane Complexes

Applications in Asymmetric Catalysis Utilizing RR-miniPHOS-diborane Complexes

Complexes derived from (R,R)-miniPHOS are effective in a variety of enantioselective transformations, leveraging the chiral environment created by the P-stereogenic centers to induce high levels of stereocontrol.

Asymmetric Hydrogenation Reactions

Rhodium complexes of (R,R)-miniPHOS have proven to be highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, particularly dehydroamino acid derivatives and enamides. These reactions typically afford the corresponding chiral products with high enantioselectivities. nih.govresearchgate.netresearchgate.net For instance, the rhodium-catalyzed hydrogenation of α-acetamidocinnamate derivatives using a catalyst derived from (R,R)-t-Bu-miniPHOS yields the corresponding amino acid precursors with excellent enantiomeric excesses (ee). researchgate.net

The effectiveness of the (R,R)-miniPHOS ligand in these reactions is attributed to its electron-rich nature and the rigid, well-defined chiral pocket it forms around the metal center. This structure allows for effective discrimination between the two faces of the prochiral substrate. tcichemicals.com

| Substrate | Catalyst Precursor | Product | Conversion (%) | ee (%) | Ref |

| Methyl (Z)-2-acetamidocinnamate | [Rh((R,R)-t-Bu-miniPHOS)(COD)]BF4 | N-acetyl-(R)-phenylalanine methyl ester | >99 | 98 | researchgate.net |

| Methyl (Z)-2-acetamido-3-(4-fluorophenyl)acrylate | [Rh((R,R)-t-Bu-miniPHOS)(COD)]BF4 | N-acetyl-(R)-4-fluorophenylalanine methyl ester | >99 | 99 | researchgate.net |

| Itaconic acid dimethyl ester | [Rh((R,R)-t-Bu-miniPHOS)(COD)]BF4 | (R)-methylsuccinic acid dimethyl ester | >99 | 96 | researchgate.net |

Enantioselective Hydroboration Reactions

While specific examples detailing the use of (R,R)-miniPHOS-diborane in enantioselective hydroboration are not extensively documented in the reviewed literature, the broader class of chiral phosphine (B1218219) ligands is widely employed in this transformation. nih.govdicp.ac.cnnih.gov Copper and rhodium catalysts bearing chiral phosphine ligands are known to effectively catalyze the asymmetric hydroboration of alkenes, yielding chiral organoboranes that are versatile intermediates in organic synthesis. acs.orgacs.org Given the success of (R,R)-miniPHOS in other asymmetric reactions, it is a promising candidate for this transformation. The general mechanism involves the formation of a chiral metal-hydride species that adds across the double bond, followed by transfer of the boron moiety.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

The deprotected (R,R)-miniPHOS ligand, when complexed with transition metals such as palladium or copper, is anticipated to be effective in various asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. beilstein-journals.org For instance, palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed conjugate addition reactions often rely on chiral phosphine ligands to control the stereochemical outcome. beilstein-journals.orgdicp.ac.cn

A study on the palladium-catalyzed C-P cross-coupling between a racemic secondary phosphine-borane and an achiral triflate highlighted the potential for asymmetric synthesis using phosphine-borane precursors, achieving moderate enantiomeric ratios. academie-sciences.fr While not directly involving (R,R)-miniPHOS-diborane, this demonstrates the principle of using such precursors in asymmetric C-C and C-heteroatom bond formations.

Other Enantioselective Transformations (e.g., Isomerizations, Cycloadditions)

The utility of chiral phosphine ligands extends to a wide array of other enantioselective transformations. These include, but are not limited to, isomerizations, cycloadditions, and hydrosilylations. nih.gov The (R,R)-t-Bu-miniPHOS ligand, for example, has been successfully applied in the rhodium-catalyzed hydrosilylation of ketones, affording chiral secondary alcohols with high enantioselectivity. nih.gov The ability of the chiral ligand to create a highly ordered transition state is key to achieving high levels of stereocontrol in these diverse reactions.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalytic cycles involving chiral phosphine ligands is crucial for the rational design of more efficient and selective catalysts.

Role of the Chiral Phosphine-Diborane Ligand in Stereocontrol

The primary role of the (R,R)-miniPHOS-diborane is to serve as a stable, manageable precursor to the active (R,R)-miniPHOS ligand. tcichemicals.comnih.gov The stereocontrol in the catalytic reaction is exerted by the chiral phosphine ligand after it has been deprotected and coordinated to the metal center.

In the context of rhodium-catalyzed asymmetric hydrogenation, mechanistic studies on related P-chirogenic phosphine ligands have provided significant insights. tcichemicals.comacs.org The reaction of a rhodium complex of (R,R)-miniPHOS with dihydrogen leads to the formation of a cis-dihydride species. acs.org This dihydride complex is a key intermediate in the catalytic cycle. The chiral ligand enforces a specific coordination geometry on the substrate, leading to the preferential formation of one enantiomer of the product. The rigidity and electronic properties of the (R,R)-miniPHOS ligand are critical in stabilizing the key intermediates and transition states that determine the enantioselectivity of the reaction. tcichemicals.comacs.org The borane (B79455) moiety itself is not directly involved in the catalytic cycle or stereocontrol; its function is fulfilled prior to the initiation of catalysis. sid.ir

Identification and Characterization of Catalytic Intermediates and Transition States

The mechanism of asymmetric hydrogenation using catalysts derived from MiniPHOS and related P-chirogenic ligands has been the subject of detailed investigation to understand the origins of their high enantioselectivity. researchgate.netacs.org These studies, employing a combination of analytical techniques such as multinuclear Nuclear Magnetic Resonance (NMR), UV-vis spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations, have successfully identified key intermediates and rationalized the reaction pathways. acs.org

For rhodium-catalyzed asymmetric hydrogenation of enamides and other functionalized olefins, the reaction is understood to proceed via an "unsaturated pathway". acs.orguit.no In this mechanism, the substrate coordinates to the solvated Rh(I) catalyst complex first, forming a catalyst-substrate adduct. This is then followed by the oxidative addition of molecular hydrogen, which is typically the rate-determining and enantioselectivity-determining step. acs.orguit.no

A critical aspect of this catalytic cycle is the formation of diastereomeric catalyst-substrate complexes. acs.org Upon substrate coordination, two primary diastereomers can form, often referred to as the "major" and "minor" adducts based on their relative concentrations observed in solution. Mechanistic studies by Halpern and others have shown that the final enantiomeric excess of the product does not necessarily correlate with the initial population of these adducts. acs.org Frequently, the minor, less stable catalyst-substrate adduct is more reactive towards hydrogen and proceeds through a lower energy transition state to form the major product enantiomer. acs.org

Characterization of these intermediates has been achieved through various methods. Low-temperature ³¹P NMR spectroscopy is instrumental in observing the formation of new species upon the addition of a substrate to the catalyst solution, allowing for the identification of catalyst-substrate complexes. acs.org In some cases, these adducts have been stable enough for characterization by X-ray diffraction, providing precise structural information about the coordination geometry. researchgate.netresearchgate.net DFT calculations have complemented these experimental findings by modeling the structures of the possible intermediates and transition states, helping to explain how non-covalent interactions between the substrate and the ligand framework are involved in stabilizing the preferred reaction pathway and are responsible for the high selectivity observed. acs.orguit.no

Catalyst Performance and Optimization in Asymmetric Reactions

The performance of catalysts generated from (R,R)-miniPHOS is marked by high activity and exceptional levels of stereocontrol across a range of asymmetric transformations.

Rhodium complexes of MiniPHOS ligands are premier catalysts for the asymmetric hydrogenation of various prochiral olefins. The ligand featuring a tert-butyl group, (R,R)-t-Bu-MiniPHOS, has proven to be particularly effective. nih.govpnas.org These catalysts demonstrate excellent enantioselectivities, often exceeding 99% ee, for substrates including α-dehydroamino acid derivatives, enamides, itaconic acid derivatives, and α,β-unsaturated phosphonates. researchgate.netnih.govpnas.orgresearchgate.net

The effectiveness of these catalysts extends to a broad scope of substrates. The structural rigidity and well-defined chiral pocket of the MiniPHOS ligand lead to consistently high enantiomeric excesses. The steric properties of the substrate can influence the outcome, with bulkier substituents sometimes leading to even higher selectivity. pnas.org The reactions are typically run under relatively mild conditions, further highlighting the practical utility of these catalytic systems. pnas.org

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives and Enamides with Rh-(R,R)-t-Bu-MiniPHOS Catalyst Data sourced from multiple studies demonstrating typical performance.

| Substrate (R-group) | Product Configuration | Enantiomeric Excess (ee %) |

| Methyl (Z)-α-acetamidocinnamate (R=Ph) | (R) | >99 |

| Methyl (Z)-α-acetamidoacrylate (R=H) | (R) | >99 |

| N-Acetyl-α-arylenamides | N/A | >95 researchgate.net |

| Itaconic Acid Derivatives | N/A | >99 researchgate.net |

Table 2: Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates with Rh-(R,R)-t-Bu-MiniPHOS Catalyst pnas.org Reactions performed at room temperature under 4 atm H₂ pressure.

| Substrate (β-substituent) | Product Configuration | Enantiomeric Excess (ee %) |

| Phenyl | (R) | 90 |

| 4-Methoxyphenyl | (R) | 94 |

| 4-Fluorophenyl | (R) | 95 |

| 2-Naphthyl | (R) | 95 |

| Cyclohexyl | (R) | 98 |

| Isopropyl | (R) | 98 |

| Cyclopentylmethyl | (R) | 99 |

Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for evaluating the efficiency and stability of a catalyst. perfectlight.com.cncatalysis.blog

Turnover Number (TON) represents the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes deactivated. unife.it A higher TON indicates a more robust and stable catalyst. perfectlight.com.cn

Turnover Frequency (TOF) is the measure of catalyst activity, defined as the number of catalytic cycles occurring per unit of time. unife.it A high TOF signifies a faster reaction rate.

While specific, comprehensive TON and TOF data tables for (R,R)-miniPHOS catalysts are not always detailed in primary literature, the reported high catalytic activities and the ability to achieve full conversion with low catalyst loadings are indicative of excellent performance. nih.govresearchgate.net For instance, rhodium complexes with ligands from the DuPhos and BPE families, which are structurally related to MiniPHOS, have demonstrated substrate-to-catalyst (S/C) ratios up to 50,000 (a measure related to TON) and TOF values exceeding 5,000 h⁻¹. researchgate.net The development of MiniPHOS and related ligands was driven by the need for catalysts with high efficiency, and their successful application in preparing chiral pharmaceutical ingredients underscores their high TON and TOF capabilities. researchgate.net

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The exceptional performance of MiniPHOS ligands is not accidental but rather the result of deliberate and rational design principles aimed at creating a highly effective chiral environment around a metal center. tcichemicals.com The development of MiniPHOS and other P-chirogenic ligands has been guided by several key concepts:

P-Chirogenicity: Unlike many common chiral phosphine ligands where stereocenters are located on a carbon backbone (e.g., BINAP, DIOP), MiniPHOS ligands are P-chirogenic, meaning the phosphorus atoms themselves are the stereogenic centers. nih.govtcichemicals.com This places the source of chirality in immediate proximity to the coordinating metal atom, allowing for more direct and effective transfer of chiral information.

Strategic Steric Bulk: A core design feature is the substitution pattern on the phosphorus atoms, which typically includes one sterically demanding group (e.g., tert-butyl) and one small group (e.g., methyl). pnas.orgtcichemicals.com This arrangement creates a well-defined, rigid chiral pocket that effectively blocks two diagonal quadrants around the metal center. This steric blocking forces the incoming prochiral substrate to coordinate in a specific orientation, leading to high enantioselectivity. nih.gov

Conformational Rigidity: The MiniPHOS ligand features a short, single-carbon (methylene) bridge between the two phosphorus atoms. researchgate.net Upon chelation to a metal, this forms a highly rigid four-membered ring. nih.govscribd.com This conformational rigidity is crucial as it minimizes conformational ambiguities and locks the catalyst into a single, predictable chiral conformation, which is essential for high levels of asymmetric induction.

Electron-Rich Character: As trialkylphosphines, MiniPHOS ligands are strong electron donors. This electronic property influences the reactivity of the metal center, contributing to the high catalytic activity observed in reactions like hydrogenation. nih.gov

Synthetic Accessibility via Phosphine-Boranes: A practical but vital principle in the development of these ligands is the use of phosphine-borane adducts as stable, air-insensitive intermediates. researchgate.nettcichemicals.com Free P-chirogenic trialkylphosphines are often pyrophoric or easily oxidized. The phosphine-borane methodology allows for the synthesis, purification, and storage of these valuable ligands in a protected form, making their application in catalysis practical and scalable. nih.govtcichemicals.com

Reactivity and Derivatization of the Rr Miniphos Diborane Scaffold

Chemical Reactivity of the Diborane (B8814927) Unit within RR-miniPHOS-diborane

The diborane moiety, when complexed to the bidentate RR-miniPHOS ligand, is expected to exhibit a rich and varied reactivity profile. The coordination of the phosphine (B1218219) groups to the boron atoms modulates the electronic properties of the diborane unit, influencing its interactions with other chemical species.

Electrophilic and Nucleophilic Reactivity of Boron Centers

The boron atoms in the this compound complex retain significant Lewis acidic character, making them susceptible to attack by nucleophiles. This electrophilicity is a hallmark of boranes and their adducts. nih.govallen.in The formation of the dative P-B bond reduces the electron deficiency of the boron atom compared to free diborane, yet it remains an electrophilic center. researchgate.net Reactions of diborane(4) (B1213185) compounds, which have a B-B single bond, with various unsaturated organic and inorganic substrates often commence with the coordination of the substrate to the more electrophilic boron center. d-nb.info

Conversely, under certain conditions, the boron center can also exhibit nucleophilic characteristics. This duality in reactivity is a fascinating aspect of boron chemistry. For instance, in some reactions of unsymmetrical diborane(4) compounds, after initial coordination of a substrate to one boron, the other boryl group can act as a nucleophile. scholaris.ca Theoretical studies have also highlighted that a boryl moiety can be nucleophilic depending on the element it is bonded to, with the σ-bond to the boryl group playing a nucleophilic role.

The reactivity of the boron centers in this compound towards various reagents can be summarized as follows:

| Reagent Type | Expected Interaction with Boron Center | Potential Product Type |

| Nucleophiles (e.g., amines, alkoxides) | Electrophilic attack on the boron atom. | Formation of new B-Nu bond, potentially leading to cleavage of the P-B bond. |

| Electrophiles (e.g., strong acids) | Protonation of the B-H bonds, potentially leading to H₂ evolution. | Formation of cationic boron species. |

| Unsaturated Substrates (e.g., alkenes, alkynes) | Coordination to the boron center, followed by insertion or addition reactions. | Hydroboration or diboration products. allen.in |

Redox Chemistry of the Boron Scaffold

The redox chemistry of diborane and its derivatives is well-documented. csic.eschemrxiv.org Diborane itself is a powerful reducing agent, capable of reducing functional groups such as aldehydes, ketones, and carboxylic acids. allen.in This reducing ability stems from the hydridic nature of the B-H bonds.

In the context of this compound, the boron scaffold is expected to participate in redox reactions. The oxidation state of boron in the diborane unit is formally +3. allen.in The complex can undergo oxidation, particularly at the B-H bonds. Conversely, reduction of the diborane moiety is also conceivable, potentially leading to species with B-B multiple bond character, as has been observed in the two-electron reduction of some diborane(4) compounds to form dianionic species with a B=B double bond.

The redox potential of the diborane unit will be influenced by the coordination of the RR-miniPHOS ligand. The electron-donating phosphine groups will increase the electron density on the boron atoms, which could, in turn, affect the ease of oxidation and reduction compared to uncomplexed diborane.

Chemical Transformations and Modifications of the Phosphine Moiety

The phosphine part of the this compound complex is also a site of potential chemical transformations. The reactivity of the phosphorus centers is influenced by their substituents and oxidation state.

Substituent Effects on Phosphine Reactivity

The RR-miniPHOS ligand, (R,R)-bis(tert-butylmethylphosphino)ethane, has bulky tert-butyl groups and smaller methyl groups attached to the phosphorus atoms. These substituents have a significant impact on the steric and electronic properties of the phosphine. The steric bulk of the tert-butyl groups can influence the accessibility of the phosphorus lone pair for reactions and can play a crucial role in the stereoselectivity observed in catalytic applications of MiniPHOS metal complexes. Current time information in Bangalore, IN.

The electronic nature of the substituents also modulates the nucleophilicity of the phosphine. Alkyl groups, such as tert-butyl and methyl, are electron-donating, which increases the electron density on the phosphorus atom, enhancing its Lewis basicity and nucleophilicity compared to arylphosphines. illinois.edu This increased nucleophilicity strengthens the P-B bond in the diborane adduct.

The effect of substituents on phosphine reactivity in phosphine-borane adducts can be generalized as follows:

| Substituent Property | Effect on Phosphine | Consequence for this compound |

| Electron-donating (e.g., alkyl groups) | Increased nucleophilicity and Lewis basicity. | Stronger P-B bond, less prone to dissociation. |

| Electron-withdrawing (e.g., aryl, fluoroalkyl groups) | Decreased nucleophilicity and Lewis basicity. | Weaker P-B bond, more susceptible to cleavage. acs.org |

| Steric Bulk (e.g., tert-butyl group) | Hinders access to the phosphorus lone pair. | Can influence the rate and selectivity of reactions at the phosphorus center. Current time information in Bangalore, IN. |

Influence of Phosphine Oxidation States on Overall Compound Behavior

The phosphorus atoms in this compound are in the +3 oxidation state. Oxidation of the phosphine moiety to a phosphine oxide (P=O), where phosphorus is in the +5 oxidation state, is a common transformation for phosphines. In the context of the diborane adduct, this oxidation would likely lead to the cleavage of the P-B bond, as the resulting phosphine oxide is a much weaker Lewis base. The borane (B79455) moiety serves as a protecting group against the oxidation of the phosphine. nih.gov

Synthesis of Related Chiral Phosphine-Borane Hybrid Compounds and Analogues

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of chiral phosphine-borane hybrid compounds and analogues. The protection of the phosphine centers with borane is crucial, as the trialkylphosphine nature of many of these ligands makes them highly electron-donating and extremely susceptible to oxidation. ub.edu This borane protection allows for extensive chemical manipulation and functionalization that would otherwise be challenging with the free phosphines. ub.edunih.gov The synthesis of these analogues is driven by the goal of fine-tuning the steric and electronic properties of the ligands to enhance their performance in asymmetric catalysis. nih.govnih.gov

A primary strategy for creating analogues involves modifying the substituents on the phosphorus atoms. Inspired by the success of BisP* ligands, which feature two different-sized alkyl groups on the phosphorus atom, similar modifications have been applied to the MiniPHOS framework. ub.edu This steric dissymmetry has been shown to be highly beneficial for certain hydrogenation reactions. ub.edu For instance, adamantyl groups have been incorporated to create adamantane (B196018) analogues of MiniPHOS, which have demonstrated utility in asymmetric conjugate additions. ub.edu

Another approach involves altering the bridging unit between the two phosphorus atoms. While MiniPHOS itself is characterized by a methylene (B1212753) bridge, related structures with different linkers have been developed. ub.eduresearchgate.net For example, the NH-bridged ligand MaxPHOS is considered a MiniPHOS derivative. rsc.org The rigidity of the ligand backbone is a critical factor influencing enantioselectivity in catalytic reactions. rsc.org

Furthermore, functionalization of the phosphine moiety itself provides a pathway to novel derivatives. Tertiary phosphine-boranes that contain a methyl group on the phosphorus atom can undergo deprotonation followed by reaction with various electrophiles, such as alkyl halides or carbonyl compounds. nih.gov This method allows for the synthesis of a wide array of phosphine-borane derivatives, expanding the library of available chiral ligands. nih.gov Oxidative dimerization of these functionalized phosphine-boranes can also be achieved smoothly while keeping the borane protecting groups intact. nih.gov

The synthesis of C1-symmetric MiniPHOS-like ligands has also been explored. chimia.ch One reported method involves a diastereoselective reaction that yields a borane-protected C1-MiniPHOS ligand with a high enantiomeric excess. chimia.ch The subsequent deprotection with an amine, such as morpholine, affords the free diphosphine. chimia.ch

The table below summarizes some of the synthesized analogues based on the MiniPHOS scaffold and related P-chirogenic phosphines.

Table 1: Examples of MiniPHOS Analogues and Related Chiral Phosphine-Boranes

| Compound/Ligand Family | Key Structural Feature | Synthetic Precursor/Intermediate | Application/Significance | Reference(s) |

|---|---|---|---|---|

| Adamantyl-MiniPHOS | Adamantyl group on phosphorus | This compound scaffold | Asymmetric conjugate additions | ub.edu |

| C1-MiniPHOS | C1-symmetric methylene-bridged diphosphine | Chlorophosphine boranes | Rhodium and Ruthenium-catalyzed hydrogenation | chimia.ch |

| MaxPHOS | NH-bridged diphosphine | MiniPHOS derivative | Rigidified P-stereogenic diphosphine | rsc.org |

| BisP* | Ethane-1,2-diyl bridge (compared to MiniPHOS's methylene bridge) | Phosphine-boranes | Rhodium-catalyzed asymmetric hydrogenation | ub.eduresearchgate.net |

Research has also focused on the synthesis of mixed phosphine/phosphine-borane adducts. ncl.ac.uk For example, the reaction of R₂PCl with Ph₂P(BH₃)CH₂Li can produce compounds like Ph₂P(BH₃)CH₂PR₂. ncl.ac.uk Interestingly, thermolysis of certain mixed adducts can lead to the migration of the borane group to the more electron-rich phosphorus center, demonstrating the dynamic nature of these systems. ncl.ac.ukncl.ac.uk The addition of a second equivalent of a borane source, such as BH₃·SMe₂, to these mixed adducts results in the formation of the corresponding bis(phosphine-borane)s. ncl.ac.uk

These synthetic strategies, primarily utilizing the stable and versatile phosphine-borane intermediates, have significantly broadened the scope of P-chiral ligands available for asymmetric catalysis, allowing for the systematic investigation of structure-activity relationships. nih.govnih.gov

Future Prospects and Emerging Research Avenues for Rr Miniphos Diborane Systems

Development of Novel RR-miniPHOS-diborane Derivatives with Tunable Properties

A key avenue for advancing this compound chemistry lies in the rational design and synthesis of novel derivatives with fine-tuned steric and electronic properties. While general methods for creating new derivatives exist, specific synthesis of novel this compound derivatives is an area of active research. researchgate.netnih.govresearchgate.netnih.govrsc.org The ability to modulate these fundamental characteristics is paramount for optimizing catalytic activity and selectivity for specific applications.

Future research will likely focus on several strategies to achieve this:

Modification of the Phosphine (B1218219) Backbone: Introducing different substituents on the phosphine rings can significantly alter the steric bulk and electronic nature of the ligand. For instance, incorporating electron-donating or electron-withdrawing groups can influence the electron density at the phosphorus center, thereby affecting its coordination to a metal and the subsequent catalytic cycle.

Varying the Borane (B79455) Moiety: While diborane (B8814927) is the parent adduct, exploring other borane derivatives could offer unique advantages. The use of substituted boranes could impact the stability of the complex and the ease of its in-situ activation.

Synthesis of Analogs with Different Linkers: The linkage between the two phosphine groups in the miniPHOS framework is crucial for establishing the chiral environment. Synthesizing analogs with altered linker lengths or rigidity could provide new catalysts with distinct bite angles and conformational preferences, leading to improved enantioselectivity in specific reactions.

These modifications allow for the creation of a library of this compound derivatives, each with a unique profile. This "tuning" enables the selection of the optimal catalyst for a given transformation, moving beyond a one-size-fits-all approach. The ability to create two-dimensional materials with reversible spontaneous electric polarization and tunable electronic properties provides a conceptual basis for how such modifications can be achieved. rsc.org

Table 1: Potential Strategies for Tuning this compound Properties

| Modification Strategy | Targeted Property | Potential Outcome |

| Substitution on Phosphine Rings | Electronic Properties | Enhanced catalytic activity, altered selectivity |

| Introduction of Bulky Groups | Steric Hindrance | Improved enantioselectivity |

| Variation of the Borane Adduct | Stability and Reactivity | Optimized catalyst activation and lifetime |

| Alteration of the Ligand Backbone | Bite Angle and Flexibility | Novel substrate scope and selectivity |

Exploration of New Catalytic Transformations and Methodologies

While RR-miniPHOS has shown utility in reductions, its application in a broader range of catalytic transformations remains a significant area for future exploration. The development of new catalytic processes is crucial for addressing the challenges of modern organic synthesis. researchgate.netrsc.org

Emerging research is likely to investigate the application of this compound in:

Asymmetric C-C and C-X Bond Forming Reactions: Beyond hydrogenation, the chiral environment provided by RR-miniPHOS could be harnessed for a variety of other metal-catalyzed reactions, such as asymmetric allylic alkylations, Heck reactions, and cross-coupling reactions. The use of diboron (B99234) reagents as reductants in transition-metal-catalyzed reductive cross-coupling reactions is a growing field. researchgate.net

Catalysis with Earth-Abundant Metals: Much of the current research in catalysis focuses on precious metals like rhodium and iridium. A significant future direction will be the adaptation of this compound for use with more sustainable and cost-effective first-row transition metals like iron, copper, and nickel. rsc.orgrsc.org

Tandem and Cascade Reactions: The development of multi-step reaction sequences that can be carried out in a single pot using a RR-miniPHOS-based catalyst would represent a major advance in synthetic efficiency. This could involve combining a reduction step with a subsequent bond-forming reaction.

The discovery of new catalytic transformations often replaces multi-step "classical" reaction sequences, leading to a significant reduction in waste and increased efficiency. researchgate.net The goal is to develop catalytic processes that utilize environmentally benign, renewable feedstocks. researchgate.net

Potential Applications in Materials Science

The unique structural and electronic properties of boron-containing compounds make them attractive candidates for applications in materials science. rsc.orgresearchgate.net The this compound system, with its inherent chirality and the presence of boron, opens up intriguing possibilities in this domain.

Boron-containing Luminescent Materials: Boron clusters are known to be key components in the development of luminescent materials. rsc.orgmdpi.com The incorporation of this compound or its derivatives into polymeric or molecular frameworks could lead to the creation of novel chiral luminescent materials. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and asymmetric photochemistry. Recent advances have shown that introducing boron atoms into molecular structures can lead to materials with intensive blue fluorescence, a highly desirable property for OLEDs. innovations-report.com

Smart Materials: The responsiveness of the borane moiety to external stimuli, such as light or changes in pH, could be exploited to develop "smart" materials. For example, materials incorporating this compound could exhibit tunable optical or electronic properties. The development of stimuli- and shape-responsive boron-containing luminescent organic materials is an active area of research. rsc.orgresearchgate.net

Table 2: Potential Material Science Applications of this compound

| Application Area | Key Feature of this compound | Potential Functionality |

| Luminescent Materials | Boron content, Chiral structure | Chiral emitters for OLEDs, Circularly polarized luminescence |

| Smart Materials | Responsive borane moiety | Stimuli-responsive optical and electronic properties |

| Chiral Sensors | Enantioselective recognition | Detection of chiral molecules |

Advanced Computational Methodologies for Prediction of Reactivity, Selectivity, and Property Relationships

The use of computational chemistry is becoming an indispensable tool in catalyst design and optimization. researchgate.netnumberanalytics.com Advanced computational methodologies can provide deep insights into the structure, bonding, and reactivity of this compound systems, guiding experimental efforts and accelerating the discovery of new catalysts and reactions. schrodinger.com

Key computational approaches that will drive future research include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the transition states of catalytic reactions, providing a quantitative understanding of the factors that control enantioselectivity. nih.govchemrxiv.org This allows for the in-silico screening of different this compound derivatives to predict their performance before they are synthesized in the lab. Machine learning models have been developed to predict reaction yields and selectivity based on descriptors derived from quantum chemical calculations. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the catalyst-substrate complex, providing insights into the conformational flexibility and intermolecular interactions that influence the reaction outcome.

Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on experimental and computational data, it is possible to develop predictive tools that can rapidly identify promising catalyst structures or reaction conditions. researchgate.netnih.gov This data-driven approach can significantly reduce the time and resources required for catalyst development. schrodinger.com